4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid
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Overview
Description
4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid is a complex organic compound characterized by its unique chemical structure. This compound features a butanoic acid backbone with methoxy, N-methyl, and phenylsulfonamido groups attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid typically involves multiple steps, including the introduction of methoxy and N-methyl groups, followed by the attachment of phenylsulfonamido groups. Common reagents used in these reactions include methanol, methylamine, and phenylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in producing the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and N-methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different properties and applications, making them valuable in various research and industrial contexts.
Scientific Research Applications
4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid include:
- 4-(4-methoxyphenylsulfonamido)butanoic acid
- 4-(N-methylphenylsulfonamido)butanoic acid
- 4-(4-methoxy-N-methylphenylsulfonamido)butanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications that require its unique characteristics.
Properties
IUPAC Name |
4-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonyl-methylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7S2/c1-20(13-7-10-19(22)23)29(24,25)16-11-12-18(28-3)17(14-16)21(2)30(26,27)15-8-5-4-6-9-15/h4-6,8-9,11-12,14H,7,10,13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSDIGMJMTZGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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